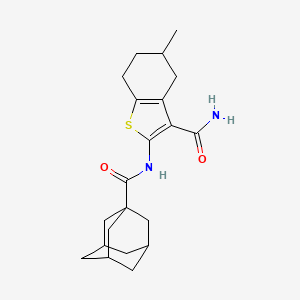

2-(Adamantane-1-carbonylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adamantane is an organic compound with a formula of C10H16. It can be described as the fusion of three cyclohexane rings . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Unsaturated adamantane derivatives can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis

Adamantane derivatives have a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid . The physical and chemical properties of the specific compound you mentioned are not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Derivative Formation

Novel series of compounds bearing the adamantane moiety, such as benzimidazole-5(6)-carboxamide derivatives, are synthesized for exploring their unique chemical properties. The adamantane structure is crucial for developing new chemical entities with potential applications in various fields, including pharmaceuticals and materials science. The process involves condensation/cyclization reactions and further modification to carboxamide derivatives, highlighting the compound's versatility in synthetic chemistry (Soselia et al., 2020).

Materials Science Applications

Adamantane derivatives are integral in creating new materials with enhanced properties. For instance, tetraphenyladamantane-based microporous polybenzimidazoles exhibit significant adsorption capabilities for gases like CO2 and hydrogen, as well as organic vapors. These materials are promising for environmental applications, including carbon capture and purification processes, due to their high selectivity and adsorption efficiency (Zhang et al., 2015).

Polymer Science

The adamantane structure's incorporation into polymers, such as polyamide-imides, enhances material properties, including thermal stability, mechanical strength, and chemical resistance. These properties are beneficial for high-performance applications in aerospace, electronics, and automotive industries, where materials are subjected to harsh conditions (Liaw & Liaw, 2001).

Environmental Science

In the context of environmental science, covalent triazine-based frameworks incorporating adamantane derivatives demonstrate high efficiency in CO2 capture and separation. These materials offer a sustainable solution to mitigate greenhouse gas emissions, contributing to efforts against global warming (Dey et al., 2017).

Orientations Futures

The future directions of research in adamantane derivatives involve the development of novel methods for their preparation, and to the polymerization reactions . Furthermore, there is potential in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Mécanisme D'action

Target of Action

Adamantane derivatives have been known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are often used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .

Mode of Action

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .

Pharmacokinetics

The adme properties of adamantane derivatives are generally well-studied .

Result of Action

Adamantane derivatives have been known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Action Environment

The stability and reactivity of adamantane derivatives are often influenced by the presence of other chemical compounds .

Propriétés

IUPAC Name |

2-(adamantane-1-carbonylamino)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-11-2-3-16-15(4-11)17(18(22)24)19(26-16)23-20(25)21-8-12-5-13(9-21)7-14(6-12)10-21/h11-14H,2-10H2,1H3,(H2,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASQYVHYZDCWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone](/img/structure/B2981057.png)

![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2981058.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2981065.png)

![6-chloro-N-cyclopropyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2981072.png)

![4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2981075.png)

![1-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2981078.png)